molecular formula C23H25N5O3 B1663671 3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione CAS No. 133399-65-2

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Cat. No. B1663671
M. Wt: 419.5 g/mol
InChI Key: AQASGOHUMGAWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione” is a piperazine and a pyrimido-indole . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Alpha 1 Adrenoceptor Ligands

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has been identified as a potent alpha 1 adrenoceptor ligand. It showed high affinity for alpha 1 adrenoceptors in vitro, significantly displacing [3H]prazosin from rat cortical membranes. This compound, due to its high selectivity, has potential applications in studying and targeting alpha 1 adrenoceptors in various therapeutic contexts (Russo et al., 1991).

Ligands for α1-and 5HT1A-receptors

This compound also shows promising applications as a ligand for α1-and 5HT1A-receptors. It displayed high affinities for both receptor types in radioligand receptor binding assays. This dual affinity indicates its utility in research involving both adrenoceptor and serotonin receptor pathways (Romeo et al., 1993).

Cloned α1-adrenoceptor Subtypes

The compound has also been tested for its affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. It demonstrated good selectivity for the α1D-adrenoceptor subtype, suggesting its potential in more targeted adrenergic receptor research (Romeo et al., 2001).

Cardiotropic Activities

This compound and its derivatives have been explored for their cardiotropic activities. Studies indicate significant antiarrhythmic activity in animal models, presenting a potential avenue for developing new cardiac therapeutics (Mokrov et al., 2019).

Selective Antagonist for Alpha 1D-adrenoceptors

The compound has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This specificity is valuable for studying cardiovascular and central nervous system disorders where alpha 1D-adrenoceptor plays a crucial role (Goetz et al., 1995).

Fluorescent Ligands for 5-HT1A Receptors

Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors, which can be used in fluorescence microscopy to visualize 5-HT1A receptors overexpressed in cells. This application is significant in studying receptor distribution and functioning in various biological systems (Lacivita et al., 2009).

Antihypertensive Agents

Certain derivatives have shown potent oral antihypertensive effects in animal models, suggesting their potential as antihypertensive agents. This could pave the way for new treatments for hypertension (Russell et al., 1988).

properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQASGOHUMGAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
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3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

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